molecular formula C9H11F3N2 B2951341 (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248185-14-8

(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine

Cat. No. B2951341
CAS RN: 2248185-14-8
M. Wt: 204.196
InChI Key: NKVMEKDHEXFHKY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFP is a chiral amine that belongs to the class of pyridine-containing amines. It has a trifluoromethyl group attached to the 3-position of the pyridine ring, which makes it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the alpha7 nicotinic acetylcholine receptor. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to enhance the activity of these receptors, which can lead to increased neurotransmitter release and improved cognitive function.
Biochemical and physiological effects:
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve memory and learning in animal models of Alzheimer's disease and schizophrenia, as well as to reduce inflammation and oxidative stress in the brain. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has also been shown to have a neuroprotective effect, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has several advantages for use in lab experiments. It is a highly selective ligand for certain receptors, which makes it a useful tool for studying their structure and function. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine.

Future Directions

There are several future directions for research on (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine. One area of interest is the development of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine-based imaging agents for diagnostic purposes. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to have a high affinity for certain receptors in the brain, which could be exploited to develop imaging agents that can detect changes in receptor expression or function. Another area of interest is the development of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine-based drugs for the treatment of neurological disorders. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Finally, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine could be used as a tool for studying the structure and function of certain receptors in the brain, which could lead to a better understanding of their role in disease and the development of new treatments.

Synthesis Methods

The synthesis of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can be achieved through several methods, including the reductive amination of 3-(trifluoromethyl)pyridine with (R)-1-amino-2-propanol. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride, and the resulting product is purified through column chromatography. The yield of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for certain receptors in the central nervous system, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has also been investigated for its potential as a tool for studying the structure and function of these receptors, as well as for the development of novel imaging agents for diagnostic purposes.

properties

IUPAC Name

(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-6(5-13)8-7(9(10,11)12)3-2-4-14-8/h2-4,6H,5,13H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMEKDHEXFHKY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine

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